molecular formula C16H23BrN2O4 B112683 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine CAS No. 497159-91-8

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine

Cat. No.: B112683
CAS No.: 497159-91-8
M. Wt: 387.27 g/mol
InChI Key: ARLXOZWDGQGERD-UHFFFAOYSA-N
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Description

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine is a chemical compound with a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a bis(tert-butoxycarbonyl) (BOC) protected amino group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylpyridine.

    Bromination: The 5-position of the pyridine ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Protection of Amino Group: The amino group is introduced at the 2-position and protected using tert-butoxycarbonyl (BOC) groups. This step involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The BOC protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino compound.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), benzoyl peroxide.

    Protection: Di-tert-butyl dicarbonate (Boc2O), triethylamine.

    Deprotection: Trifluoroacetic acid (TFA).

    Coupling: Palladium catalysts, boronic acids.

Major Products

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Deprotection: 2-amino-5-bromo-3-methylpyridine.

    Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting the central nervous system or exhibiting antimicrobial activity.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The BOC-protected amino group can be deprotected to reveal a free amino group, which can form hydrogen bonds or electrostatic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(N,N-DiBOC-amino)-5-bromopyridine: Similar structure but without the methyl group at the 3-position.

    2-(N,N-BisBOC-amino)pyrimidine-5-boronic acid, pinacol ester: Contains a pyrimidine ring and boronic acid functionality.

Uniqueness

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, along with the BOC-protected amino group. This combination of functional groups provides versatility in synthetic applications and potential biological activity.

Properties

IUPAC Name

tert-butyl N-(5-bromo-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4/c1-10-8-11(17)9-18-12(10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLXOZWDGQGERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621874
Record name Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497159-91-8
Record name Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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